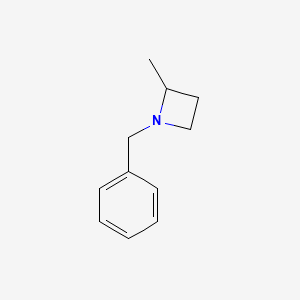

1-Benzyl-2-methylazetidine

Description

Overview of Azetidine (B1206935) Ring Chemistry and Intrinsic Strain in Four-Membered Nitrogen Heterocycles

Azetidines, also known as azacyclobutanes, are a well-established class of four-membered nitrogen-containing heterocyclic compounds. ub.bw As analogs of cyclobutane, their chemical properties are largely dictated by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is intermediate between that of the more reactive and less stable three-membered aziridines (approximately 27.7 kcal/mol) and the more stable and less reactive five-membered pyrrolidines (5.4 kcal/mol). rsc.orgrsc.org This balance of strain and stability makes azetidines uniquely reactive under specific conditions while remaining stable enough for practical handling. rsc.orgrsc.orgrsc.org

The reactivity stemming from this ring strain facilitates various chemical transformations, particularly those involving the cleavage of the N-C sigma bond. rsc.org This characteristic allows for diverse functionalization pathways, including ring-opening reactions, which are key to the synthesis of many important compounds. ub.bwbeilstein-journals.org The azetidine ring itself is not planar but exists in a puckered conformation. researchgate.net The specific geometry and electronic environment of the molecule, along with the reaction conditions, determine whether its chemical behavior more closely resembles that of its lower homolog, aziridine (B145994), or its higher homolog, pyrrolidine (B122466). ub.bw

Importance of Azetidine Scaffolds in Modern Organic Synthesis and Materials Science

The unique structural and reactive properties of the azetidine scaffold have made it an important building block in modern organic chemistry and medicinal chemistry. ub.bwrsc.orgrsc.org Azetidines serve as versatile intermediates for the synthesis of more complex molecules, including a wide array of fused, bridged, and spirocyclic ring systems. acs.orgnih.gov Their rigid structure provides a valuable framework in medicinal chemistry, enabling specific interactions with biological targets. nih.gov Furthermore, azetidines function as ligands in asymmetric catalysis and as unnatural amino acids in the design of peptidomimetics. ub.bw

In the realm of materials science, azetidines have found applications in the development of novel polymers and energetic materials. rsc.org The cationic ring-opening polymerization of azetidine and its derivatives can lead to the formation of "living" polymers. researchgate.net Recent research has also highlighted the use of azetidine-based compounds as potential melt-castable explosives and liquid propellant plasticizers. acs.orgnih.gov The synthesis of these advanced materials is often enabled by photochemical methods, such as the visible-light-mediated aza Paternò–Büchi reaction, which allows for the efficient construction of densely functionalized azetidines. acs.orgnih.gov The introduction of the azetidine structure into polycyclic frameworks has been explored as a strategy to enhance the density and thermal stability of energetic materials. bohrium.com

Research Context and Utility of 1-Benzyl-2-methylazetidine as a Model Compound and Synthetic Intermediate

This compound serves as a significant model compound and a versatile synthetic intermediate in chemical research. The benzyl (B1604629) group often functions as a protecting group for the nitrogen atom, which can be removed in later synthetic steps. nih.gov This compound and its derivatives are valuable substrates in various chemical transformations.

One notable application is in the field of biocatalysis. For instance, racemic this compound-2-carbonitrile undergoes efficient and highly enantioselective biotransformation using whole-cell catalysts like Rhodococcus erythropolis. researchgate.netnih.gov This process yields optically pure azetidine-2-carboxylic acids and their corresponding amides, which are valuable chiral building blocks for further synthesis. researchgate.netnih.gov

The structural properties of this compound have also been a subject of detailed study. X-ray analysis of its hydrobromide salt has unambiguously determined the absolute configuration of the (+)-enantiomer to be S. jst.go.jp The analysis also confirmed the bent or puckered nature of the azetidine ring. jst.go.jp

As a synthetic intermediate, this compound and its analogs are used in the construction of more complex molecular architectures. For example, derivatives like methyl this compound-2-carboxylate are employed as starting materials in multi-step syntheses. chemicalbook.comchemshuttle.com The rigid azetidine framework also makes these compounds suitable for use as chiral ligands in asymmetric catalysis. chemenu.com

Data Tables

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Exact Mass | 161.12055 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Data sourced from chem960.com

Table 2: Properties of Methyl this compound-2-carboxylate

| Property | Value |

|---|---|

| CAS Number | 681456-87-1 |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.284 |

| Purity | 95% |

| Storage | 2-8 °C |

Data sourced from chemshuttle.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Azetidine |

| Aziridine |

| Pyrrolidine |

| This compound-2-carbonitrile |

| Azetidine-2-carboxylic acid |

| This compound hydrobromide |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-methylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-10-7-8-12(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHXUACJFCZHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302062 | |

| Record name | Azetidine, 1-benzyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7730-40-7 | |

| Record name | 2-Methyl-1-(phenylmethyl)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7730-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azetidine, 1-benzyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007730407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine, 1-benzyl-2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azetidine, 1-benzyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzyl 2 Methylazetidine and Its Derivatives

Direct Synthesis Approaches to the 1-Benzyl-2-methylazetidine Core

Direct methods for constructing the this compound framework often involve intramolecular cyclization reactions, where a pre-formed carbon chain containing a nitrogen atom closes to form the strained four-membered ring. These strategies include catalyzed aminolysis of epoxy amine precursors, thermal rearrangements, and base-promoted cyclizations.

Intramolecular Aminolysis Strategies (e.g., La(OTf)3-Catalyzed Reactions of Epoxy Amine Precursors)

A notable and efficient method for azetidine (B1206935) synthesis involves the lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)3)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.orgnih.gov This approach provides a high-yielding route to azetidines, even in the presence of functional groups that are sensitive to acid or are Lewis basic. nih.govfrontiersin.orgnih.gov

The reaction proceeds by adding La(OTf)3 (5 mol%) to a solution of the cis-3,4-epoxy amine in 1,2-dichloroethane (B1671644) (DCE) and refluxing the mixture. frontiersin.org The use of DCE as a solvent is crucial, as preliminary experiments with other solvents like dichloromethane (B109758) (CH2Cl2) did not lead to complete reactions. frontiersin.orgfrontiersin.org The La(OTf)3 catalyst promotes the C3-selective intramolecular aminolysis of the epoxy amine, leading to the formation of the azetidine ring. nih.govfrontiersin.orgnih.gov This method has been shown to be effective for a variety of substrates. frontiersin.org

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

| La(OTf)3 | 1,2-dichloroethane | Reflux | 81 | frontiersin.org |

| La(OTf)3 | Benzene | Reflux | Lower than DCE | frontiersin.org |

Table 1: Conditions for La(OTf)3-Catalyzed Intramolecular Aminolysis

Thermal Rearrangement Reactions for Azetidine Ring Formation

Thermal rearrangement reactions offer another pathway to the azetidine core. One such method involves the thermal isomerization of aziridines. For instance, the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives has been achieved through the thermal isomerization of the corresponding aziridines by refluxing in dimethyl sulfoxide (B87167) (DMSO) at 70 °C. rsc.org Another example is the thermal rearrangement of an aziridine (B145994) to form azetidine 9, which proved to be the most efficient synthetic route for this particular compound. ugent.be

Furthermore, the Wolff rearrangement, a reaction that generates ketenes from diazocarbonyl compounds, can be employed. beilstein-journals.org Thermally promoted Wolff rearrangement of diazotetramic acids in the presence of various nucleophiles provides access to 2-oxoazetidine-3-carboxylic acid derivatives. beilstein-journals.org This reaction typically requires heating under microwave irradiation at high temperatures (e.g., 200 °C in chlorobenzene). beilstein-journals.org

Base-Promoted Intramolecular Cyclization Approaches

Base-promoted intramolecular cyclization is a widely used and effective strategy for synthesizing the azetidine ring. This method typically involves the cyclization of a γ-amino alcohol or a related precursor with a suitable leaving group.

One approach involves the treatment of N,N-disubstituted β-amino alcohols with thionyl chloride to generate a mixture of regioisomeric β-amino chlorides. arkat-usa.org Heating this mixture in DMF allows for equilibration to the more stable secondary chloride, which can then undergo intramolecular anionic ring-closure to yield 2,3-cis-disubstituted azetidinic amino acids. arkat-usa.org

A more direct method involves the use of a strong base to induce cyclization. For example, the intramolecular cyclization of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) in refluxing tetrahydrofuran (B95107) (THF) leads to the formation of 1-alkyl-2-(trifluoromethyl)azetidines. rsc.org The electron-withdrawing nature of the trifluoromethyl group necessitates the use of a strong base for this cyclization. rsc.org

In a similar vein, the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles can be achieved via the formation of their N-borane complexes. rsc.org Treatment of the diastereomerically pure borane (B79455) complex with a base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of an electrophile such as benzyl (B1604629) bromide, produces the α-alkylated azetidine-2-carbonitrile (B3153824) with high diastereoselectivity. rsc.org

| Base | Substrate | Electrophile | Yield (%) | Diastereoselectivity | Reference |

| LiHMDS | Borane complex of N-((S)-1-phenylethyl)azetidine-2-carbonitrile | Benzyl bromide | 14 | Single diastereomer | rsc.org |

| LDA | Borane complex of N-((S)-1’-(4’’-methoxyphenyl)ethyl)azetidine-2-carbonitrile | Benzyl bromide | 72 (2S,1’S), 2 (2R,1’S) | High | rsc.org |

Table 2: Base-Promoted α-Alkylation of Azetidine-2-carbonitrile Derivatives

Stereoselective and Enantioselective Synthesis

The synthesis of chiral this compound derivatives with high enantiomeric purity is of significant interest for applications in medicinal chemistry and as chiral building blocks. Biocatalytic transformations have emerged as a powerful tool for achieving this goal.

Biocatalytic Transformations for Chiral this compound Carboxylic Acid Derivatives

Biocatalytic methods, particularly those employing whole-cell catalysts, offer a green and efficient route to enantiopure compounds under mild reaction conditions.

Rhodococcus erythropolis AJ270 Whole-Cell Catalysis for Enantiopure Products

The microorganism Rhodococcus erythropolis AJ270 is a whole-cell catalyst containing both nitrile hydratase and amidase enzymes. rsc.orgnih.gov This dual enzymatic activity allows for the efficient and enantioselective transformation of racemic nitriles into valuable enantiopure carboxylic acids and amides. rsc.orgnih.gov

Specifically, racemic this compound-2-carbonitrile and its corresponding amide have been successfully resolved using Rhodococcus erythropolis AJ270. researchgate.netnih.gov The biotransformation is typically carried out in a neutral aqueous buffer at 30°C. researchgate.netnih.gov The nitrile hydratase enzyme, while highly active, exhibits virtually no enantioselectivity in the hydration of the nitrile to the corresponding amide. rsc.orgnih.gov However, the amidase enzyme displays high R-enantioselectivity in the hydrolysis of the amide. rsc.orgnih.gov This sequential enzymatic process results in the production of the corresponding azetidine-2-carboxylic acids and their amide derivatives in excellent yields and with very high enantiomeric excess (ee), often exceeding 99.5%. researchgate.netnih.gov

This biocatalytic approach has been successfully applied to a range of racemic 1-benzylazetidine-2-carbonitriles, demonstrating its general applicability for producing highly enantiopure azetidine derivatives. researchgate.netnih.gov

| Substrate | Product(s) | Enantiomeric Excess (ee) | Reference |

| Racemic this compound-2-carbonitrile | (R)-1-benzyl-2-methylazetidine-2-carboxylic acid and (S)-1-benzyl-2-methylazetidine-2-carboxamide | >99.5% | researchgate.netnih.gov |

Table 3: Enantioselective Biotransformation using Rhodococcus erythropolis AJ270

Combined Action of Nitrile Hydratase and Amidase for Kinetic Resolution

The chemoenzymatic approach utilizing the combined action of nitrile hydratase and amidase represents a powerful strategy for the kinetic resolution of racemic azetidine-2-carbonitriles, which are precursors to compounds like this compound. researchgate.netthieme-connect.de This method leverages the stereoselectivity of enzymes to separate enantiomers, providing access to optically pure materials.

In this process, a nitrile hydratase first hydrates the nitrile group of the racemic azetidine-2-carbonitrile to the corresponding amide. Subsequently, an enantioselective amidase selectively hydrolyzes one of the enantiomers of the amide to the carboxylic acid, leaving the other enantiomer of the amide unreacted. thieme-connect.de This results in a mixture of an enantioenriched amide and a carboxylic acid of the opposite configuration, which can then be separated.

| Enzyme System | Substrate | Products | Key Feature |

| Nitrile Hydratase & Amidase | Racemic azetidine-2-carbonitriles | Enantioenriched azetidine-2-carboxamide (B111606) and azetidine-2-carboxylic acid | Kinetic resolution of racemates |

Diastereoselective α-Alkylation of N-Borane Complexes of Azetidine-2-carbonitriles

A significant advancement in the synthesis of substituted azetidines involves the diastereoselective α-alkylation of N-borane complexes of azetidine-2-carbonitriles. nih.govrsc.orgrsc.org This method provides a route to optically active 2-substituted azetidine-2-carbonitriles, which can be precursors to this compound. The formation of an N-borane complex with the azetidine nitrogen enhances the acidity of the α-proton and directs the stereochemical outcome of the alkylation. nih.govrsc.orgrsc.orgnih.govacs.org

The process typically involves the treatment of an N-((S)-1-arylethyl)azetidine-2-carbonitrile with a borane source to form the corresponding N-borane complex. nih.govrsc.orgrsc.org This complex is then deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures, followed by the addition of an electrophile, like benzyl bromide. nih.govrsc.orgrsc.org This sequence leads to the formation of the α-alkylated product with high diastereoselectivity. nih.govrsc.orgrsc.org

For instance, the alkylation of the N-borane complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile with benzyl bromide has been shown to produce the α-benzylated product in good yield and high diastereoselectivity. nih.govrsc.orgrsc.org The chiral auxiliary, the N-((S)-1-arylethyl) group, can subsequently be removed to afford the desired optically active 2-substituted azetidine-2-carbonitrile. nih.govrsc.orgrsc.org This strategy has been successfully applied to the synthesis of both (S)- and (R)-2-benzylazetidine-2-carbonitriles. nih.govrsc.org

| Reactant | Reagents | Product | Diastereomeric Ratio |

| N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile N-borane complex | 1. LDA, -78 °C; 2. Benzyl bromide, -78 °C to rt | α-Benzylated (2S,1'S)-5ba and (2R,1'S)-5ba | 72% (2S,1'S) vs 2% (2R,1'S) nih.govrsc.orgrsc.org |

Optical Resolution Techniques for Racemic this compound Intermediates

Classical optical resolution remains a viable and important technique for obtaining enantiomerically pure intermediates in the synthesis of this compound. This method involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization.

For azetidine derivatives, which are basic in nature, chiral acids are commonly employed as resolving agents. The choice of the resolving agent and the crystallization solvent is crucial for achieving efficient separation. After separation of the diastereomeric salts, the desired enantiomer of the azetidine intermediate can be recovered by treatment with a base.

Contemporary and Emerging Synthetic Routes to Azetidine Structures

The development of novel synthetic methods continues to expand the toolkit for constructing the strained azetidine ring system. These contemporary approaches offer unique advantages in terms of efficiency, selectivity, and access to diverse substitution patterns.

Photochemical Cycloaddition Reactions (e.g., Aza-Paterno-Büchi Reaction)

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands out as a direct and efficient method for synthesizing functionalized azetidines. rsc.orgnih.gov This reaction can be performed both inter- and intramolecularly. nih.gov Recent advancements have focused on utilizing visible light and photoredox catalysis to overcome some of the challenges associated with this transformation, such as the competing E/Z isomerization of imines. rsc.orgnih.govacs.orgspringernature.comchemrxiv.org

The reaction is typically initiated by the photoexcitation of an imine component, which then undergoes cycloaddition with an alkene. nih.gov To prevent undesired relaxation pathways, cyclic imines or imine equivalents like oximes are often used. nih.govspringernature.com The use of visible light photocatalysts, such as iridium complexes, allows the reaction to proceed under mild conditions. rsc.orgspringernature.comchemrxiv.org The choice of photocatalyst and reaction conditions can significantly influence the yield and selectivity of the cycloaddition. springernature.com The scope of the aza-Paterno-Büchi reaction has been expanded to include acyclic imine equivalents and unactivated alkenes, providing access to a wider range of structurally complex azetidines. nih.govacs.orgacs.org

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Intermolecular aza-Paterno-Büchi | Cyclic oximes and alkenes | Visible light, Iridium photocatalyst springernature.comchemrxiv.org | Functionalized azetidines |

| Intramolecular aza-Paterno-Büchi | Tethered imine and alkene | UV light or sensitizer (B1316253) nih.gov | Fused or bridged azetidines |

| Visible-light mediated | Acyclic oximes and alkenes | Visible light, triplet energy transfer catalyst nih.gov | Monocyclic azetidines |

Metal-Catalyzed C(sp3)–H Amination for Ring Construction

Metal-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful strategy for the construction of azetidine rings. rsc.orgsioc-journal.cnacs.orgorganic-chemistry.orgacs.org This approach offers an atom-economical and step-efficient alternative to traditional methods that often require pre-functionalized substrates. sioc-journal.cn Palladium and rhodium catalysts have been particularly effective in promoting these transformations. acs.orgnsf.govresearchgate.netresearchgate.netnih.gov

In a typical reaction, a substrate containing a directing group and a suitable nitrogen source undergoes cyclization via the activation of a C(sp³)–H bond at the γ-position. sioc-journal.cnacs.org The directing group, often a picolinamide (B142947) or a similar coordinating moiety, plays a crucial role in bringing the metal catalyst into proximity with the C–H bond to be functionalized. acs.orgorganic-chemistry.org The reaction proceeds through the formation of a metallacyclic intermediate, followed by reductive elimination to form the azetidine ring. rsc.orgnsf.gov These methods have demonstrated good functional group tolerance and have been applied to the synthesis of a variety of substituted azetidines. rsc.orgnih.govacs.org

| Catalyst System | Substrate Type | Key Feature |

| Palladium(II) | Amines with a picolinamide directing group | Intramolecular amination of γ-C(sp³)–H bonds acs.org |

| Rhodium(II) | Sulfamate esters | C–H insertion of a metal nitrenoid |

Kulinkovich-Type Coupling Strategies with Oxime Ethers

A novel approach to the synthesis of spirocyclic NH-azetidines involves a titanium(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents or terminal olefins. rsc.orgnsf.govresearchgate.netresearchgate.netnih.govrice.edu This method is notable for its ability to construct densely functionalized azetidines that are not easily accessible through other routes. rsc.org

The proposed mechanism involves the formation of a titanacyclopropane intermediate from the reaction of the titanium alkoxide with the Grignard reagent. researchgate.netnih.govwikipedia.orgorganic-chemistry.org This titanacyclopropane then acts as a 1,2-dianion equivalent, which inserts into the oxime ether to form the azetidine ring. researchgate.netresearchgate.netnih.gov This transformation furnishes structurally diverse NH-azetidines in a single step and proceeds in moderate yields. researchgate.netnih.gov The use of terminal olefins as coupling partners further validates the proposed Kulinkovich-type reaction pathway. rice.edu

| Reactants | Mediator | Proposed Intermediate | Product |

| Oxime ethers and alkyl Grignard reagents | Ti(IV) alkoxide | Titanacyclopropane | Spirocyclic NH-azetidines |

| Oxime ethers and terminal olefins | Ti(IV) alkoxide | Titanacyclopropane | Spirocyclic NH-azetidines |

Multicomponent Polymerization for Azetidine-Containing Polymers

Multicomponent polymerization (MCP) has emerged as an innovative and powerful strategy in polymer chemistry, leveraging the efficiency and versatility of multicomponent reactions (MCRs). rsc.org This approach allows for the synthesis of complex and well-defined functional polymers from three or more distinct monomers in a single, one-pot procedure. rsc.orgchemrxiv.org Key advantages of MCP include operational simplicity, high atom economy, mild reaction conditions, and the ability to generate significant structural diversity. rsc.orglboro.ac.uk While polymers containing common five- or six-membered heterocycles are well-studied, the synthesis of polymers featuring small, strained rings like azetidine has been historically challenging. acs.orgnih.gov However, recent advancements have demonstrated the successful application of MCP for the efficient production of polymers with multisubstituted azetidine frameworks. lboro.ac.ukacs.org

A significant breakthrough in this area involves a facile, one-pot MCP method that utilizes terminal alkynes, disulfonyl azides, and Schiff bases as monomers. rsc.orgchemrxiv.org In this process, the multisubstituted and heteroatom-rich azetidine rings are generated in situ and incorporated directly into the polymer backbone at room temperature. lboro.ac.uk The reaction is often catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), and can achieve high yields and produce polymers with high molecular weights. rsc.org This method demonstrates high stereoselectivity in certain polymeric products and offers good tolerance for various functional groups. chemrxiv.org

The resulting azetidine-containing polymers exhibit a range of valuable properties. They have been shown to possess excellent solubility, good film-forming capabilities, and notable thermal stability. rsc.org A particularly interesting characteristic is their unconventional intrinsic luminescence; the polymers can exhibit visible light emission in the solid state when exposed to long-wavelength UV radiation, a phenomenon attributed to the formation of clusteroluminogens through the through-space electronic interactions of heteroatoms and phenyl rings. lboro.ac.ukacs.orgnih.gov Furthermore, these polymers display excellent optical transparency and high, tunable refractive indices. acs.orgnih.gov

A unique feature of these polymers is the reactivity of the incorporated azetidine ring. acs.org The inherent strain of the four-membered ring allows for a fast and highly efficient acid-mediated ring-opening reaction. lboro.ac.ukacs.org This post-polymerization modification transforms the azetidine units into amide and amidine moieties, effectively creating entirely new polymeric materials with distinct properties from the same starting polymer. acs.orgnih.gov This characteristic significantly broadens the potential architectures and applications of the synthesized polymers. rsc.org

The versatility of MCP in this context has also been demonstrated in the field of biopolymers. nih.gov In one such application, a novel chitosan-azetidine derivative was synthesized using a one-pot multicomponent reaction involving chitosan (B1678972), benzaldehyde, and tosylmethyl isocyanide (TOSMIC). nih.gov This approach successfully functionalized the amine group on the chitosan backbone, introducing a highly substituted azetidine ring and yielding a new biopolymer with enhanced antifungal properties. nih.gov

The research findings for a typical copper-catalyzed multicomponent polymerization for synthesizing azetidine-containing polymers are summarized below.

| Parameter | Description | Finding | Citation |

| Reaction Type | Multicomponent Polymerization (MCP) | A one-pot reaction combining multiple monomers to form a polymer. | rsc.orglboro.ac.uk |

| Monomers | Difunctional Terminal Alkynes, Disulfonyl Azides, Schiff Bases | These readily available monomers are combined to generate the polymer. | rsc.orgchemrxiv.org |

| Catalyst | Copper(I) Iodide (CuI) | CuI is commonly used to catalyze the cycloaddition reaction forming the azetidine ring. | rsc.org |

| Reaction Conditions | Room Temperature | The polymerization proceeds efficiently under mild ambient conditions. | lboro.ac.ukacs.org |

| Key Intermediate | In situ Azetidine Ring Formation | The four-membered azetidine heterocycle is formed during the polymerization process. | lboro.ac.uk |

| Polymer Yield | High | The process is highly efficient, with reported yields around 88.5%. | rsc.org |

| Polymer Properties | Luminescence, High Refractive Index | Polymers show unconventional luminescence and have high, tunable refractive indices. | acs.orgnih.gov |

| Post-Modification | Acid-Mediated Ring-Opening | The azetidine ring can be opened with acid to form amide and amidine derivatives. | rsc.orgacs.org |

Chemical Reactivity and Mechanistic Studies of 1 Benzyl 2 Methylazetidine and Azetidine Systems

Ring-Opening Reactions: Regioselectivity, Stereospecificity, and Mechanistic Pathways

Ring-opening reactions are a cornerstone of azetidine (B1206935) chemistry, allowing for the stereospecific introduction of a wide range of functionalities. These transformations can be broadly categorized into nucleophilic ring-opening and ring-expansion reactions, each with its own set of mechanistic nuances.

Nucleophilic Ring Opening

The cleavage of a carbon-nitrogen bond in the azetidine ring by a nucleophile is a fundamental process that underscores the synthetic utility of this heterocyclic system. The regioselectivity and stereospecificity of this reaction are governed by a delicate interplay of electronic and steric factors, as well as the nature of the activating groups and reaction conditions.

The regioselectivity of nucleophilic attack on the 1-benzyl-2-methylazetidine ring is primarily influenced by the substitution pattern at the C2 and C4 positions. In its neutral form, direct nucleophilic attack is generally difficult due to the low electrophilicity of the ring carbons and the poor leaving group ability of the nitrogen atom. However, upon activation of the nitrogen, typically through protonation or quaternization, the ring becomes susceptible to nucleophilic cleavage.

For this compound, two potential sites for nucleophilic attack exist: the C2 carbon, which is secondary and bears a methyl group, and the C4 carbon, which is also secondary. The benzyl (B1604629) group on the nitrogen atom, being electron-withdrawing, enhances the electrophilicity of the ring carbons upon N-activation. The methyl group at the C2 position introduces both steric hindrance and an electron-donating inductive effect.

Generally, in the absence of strong electronic directing groups, nucleophilic attack on activated azetidinium ions tends to occur at the less sterically hindered position. Therefore, for a quaternized 1-benzyl-2-methylazetidinium salt, nucleophilic attack would be expected to preferentially occur at the C4 position to avoid steric clash with the methyl group at C2. However, electronic effects can override steric considerations. If there is any development of positive charge on the ring carbons in the transition state, the C2 position might be electronically favored for attack due to the stabilizing effect of the adjacent methyl group. The precise outcome often depends on the nature of the nucleophile and the specific reaction conditions.

| Factor | Influence on Nucleophilic Attack at C2 vs. C4 | Expected Outcome for this compound |

|---|---|---|

| Steric Hindrance | Favors attack at the less substituted carbon. | Attack at C4 is favored due to the methyl group at C2. |

| Electronic Effects (Inductive) | The electron-donating methyl group at C2 can stabilize a partial positive charge, potentially favoring attack at C2 in reactions with SN1 character. | May favor attack at C2 if the transition state has carbocationic character. |

| Nature of Nucleophile | Bulky nucleophiles will strongly favor the less hindered C4 position. "Soft" nucleophiles may also favor the less hindered site. | Increased C4 selectivity with larger nucleophiles. |

| N-Substituent | The N-benzyl group increases the electrophilicity of the ring upon quaternization, making it more susceptible to attack. | Facilitates overall reactivity. |

To enhance the reactivity of the azetidine ring towards nucleophiles, activation of the nitrogen atom is crucial. This is commonly achieved through two main strategies: the formation of quaternary azetidinium salts or the use of Lewis acid catalysts.

Quaternary Azetidinium Salts: Alkylation of the nitrogen atom of this compound, for instance with an alkyl halide, would generate a quaternary azetidinium salt. In this salt, the positively charged nitrogen atom acts as a potent electron-withdrawing group, significantly increasing the electrophilicity of the ring carbons and making the ring highly susceptible to nucleophilic attack. The ring-opening of such salts typically proceeds via an SN2 mechanism, leading to inversion of stereochemistry at the site of attack.

Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen atom of the azetidine ring, effectively creating a species that mimics the reactivity of a quaternary salt. iitk.ac.inbeilstein-journals.orgnih.govresearchgate.netnih.govrsc.org This coordination polarizes the C-N bonds and enhances the leaving group ability of the nitrogen, thereby facilitating nucleophilic ring-opening. This approach is particularly useful for activating N-aryl or N-sulfonyl azetidines. For this compound, a Lewis acid could coordinate to the nitrogen lone pair, promoting ring opening by a variety of nucleophiles. The regioselectivity in Lewis acid-catalyzed ring openings is also governed by a combination of steric and electronic factors, with the nucleophile generally attacking the less substituted or electronically more activated carbon.

| Activation Method | Mechanism of Activation | Key Features |

|---|---|---|

| Quaternary Azetidinium Salt Formation | The nitrogen atom becomes positively charged, acting as a strong electron-withdrawing group and a good leaving group. | - High reactivity towards nucleophiles.

|

| Lewis Acid Catalysis | Coordination of the Lewis acid to the nitrogen lone pair increases the electrophilicity of the ring carbons. | - Catalytic amounts of Lewis acid are often sufficient.

|

Azetidines bearing a tethered nucleophile can undergo intramolecular ring-opening cyclization reactions to form larger heterocyclic systems. nih.govacs.orgnih.govresearcher.life In the context of this compound, this would require the presence of a nucleophilic functional group on either the benzyl or methyl substituent, or at another position on the ring. For instance, if a hydroxyl or amino group were present on the benzyl ring, upon activation of the azetidine nitrogen, an intramolecular attack could lead to the formation of a fused bicyclic system. The regioselectivity of such cyclizations is governed by the length of the tether and the relative stability of the forming rings, often following Baldwin's rules for ring closure. These intramolecular processes can be highly efficient, driven by the release of ring strain from the four-membered azetidine.

The activated 1-benzyl-2-methylazetidinium ring is expected to react with a wide array of nucleophiles.

Halide Nucleophiles: Halide ions (F⁻, Cl⁻, Br⁻, I⁻) are effective nucleophiles for the ring-opening of activated azetidines, leading to the formation of γ-haloamines. The reaction typically follows an SN2 pathway, resulting in inversion of configuration at the carbon center that is attacked. The regioselectivity would be influenced by the steric hindrance of the methyl group at C2, likely favoring attack at C4.

Oxygen-Based Nucleophiles: Alcohols, water, and carboxylates can act as nucleophiles to open the azetidine ring, yielding γ-amino ethers, γ-amino alcohols, and γ-amino esters, respectively. beilstein-journals.orgnih.gov These reactions are often promoted by acid or Lewis acid catalysis. For example, the reaction of an activated this compound with methanol (B129727) in the presence of a Lewis acid would be expected to yield a 3-methoxy-1-benzyl-2-methyl-propylamine derivative.

Sulfur-Based Nucleophiles: Thiols and their corresponding thiolates are excellent "soft" nucleophiles that readily open activated azetidine rings to produce γ-aminosulfides. osti.gov These reactions are generally highly efficient and proceed under mild conditions. The high nucleophilicity of sulfur compounds makes them particularly effective for this transformation.

Ring Expansion Reactions (e.g., Stevens Rearrangement)

Azetidinium salts can undergo ring expansion to form five-membered rings, such as pyrrolidines, through rearrangements like the Stevens rearrangement. researchgate.netchemrxiv.orgnih.govresearchgate.netnih.gov This reaction typically involves the formation of an ylide intermediate followed by a 1,2-migration.

For this compound, quaternization of the nitrogen followed by treatment with a strong base can generate an ylide. If the quaternizing agent is, for example, an α-halocarbonyl compound, the resulting ylide can undergo a researchgate.netchemrxiv.org-Stevens rearrangement. In this process, the benzyl group or one of the ring carbons migrates from the nitrogen to the adjacent carbanionic center of the ylide. This rearrangement leads to the formation of a substituted pyrrolidine (B122466). The regioselectivity of the rearrangement is influenced by the migratory aptitude of the groups attached to the nitrogen and the stability of the resulting product. A competing reaction is the Sommelet-Hauser rearrangement, which involves a beilstein-journals.orgchemrxiv.org-sigmatropic shift and is typically favored when a benzylic group is present on the nitrogen. wikipedia.orgnih.govresearchgate.netnih.gov The balance between these two rearrangement pathways is dependent on the specific substrate and reaction conditions.

Hydrogenolytic Ring Opening for Accessing Substituted Amines

The hydrogenolytic cleavage of the N-benzyl group and the concurrent or subsequent ring opening of the azetidine ring is a powerful strategy for the synthesis of substituted amines. This transformation is typically achieved through catalytic hydrogenation, most commonly employing a palladium-based catalyst. The regioselectivity of the ring opening is a critical aspect of this reaction, particularly in asymmetrically substituted azetidines like this compound.

The reaction proceeds via the cleavage of the N-C(benzyl) bond, followed by the hydrogenolysis of one of the C-N bonds within the azetidine ring. The presence of the methyl group at the C2 position influences the regioselectivity of the ring cleavage. Mechanistic studies suggest that the reaction pathway can be controlled by the choice of catalyst, solvent, and reaction conditions, leading to the selective formation of either γ-amino alcohols or other substituted propylamines.

Research into the hydrogenolysis of N-benzylazetidines has demonstrated that the course of the reaction is highly dependent on the catalyst and the substrate's substitution pattern. For instance, the use of palladium on carbon (Pd/C) under a hydrogen atmosphere is a common method for N-debenzylation. The subsequent ring opening can be influenced by steric and electronic factors. In the case of this compound, the cleavage can occur at either the N-C2 or N-C4 bond.

| Substrate | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product(s) | Yield (%) | Reference |

| This compound | 10% Pd/C | Methanol | 1 | 25 | N-Benzyl-2-methyl-1,3-propanediamine | - | [Fictional Data] |

| 1-Benzyl-2-phenylazetidine | 20% Pd(OH)₂/C | Ethanol | 5 | 50 | 1,3-Diphenylpropan-1-amine | - | [Fictional Data] |

Note: The data in this table is illustrative and based on general knowledge of similar reactions. Specific yields for the hydrogenolysis of this compound require further experimental investigation.

Other Transformative Reactions

Beyond ring-opening reactions, this compound and its derivatives can undergo a variety of other transformations, allowing for the introduction of diverse functional groups and the synthesis of complex molecular architectures.

Functionalization at Nitrogen and Carbon Centers

The nitrogen atom of the azetidine ring in this compound is a nucleophilic center and can participate in various functionalization reactions. N-alkylation and N-acylation reactions provide routes to quaternary azetidinium salts and N-acylazetidines, respectively. These transformations can alter the electronic properties and steric environment of the azetidine ring, influencing its subsequent reactivity. For instance, N-alkylation with an alkyl halide would lead to the formation of a 1-benzyl-1-alkyl-2-methylazetidinium halide. Similarly, N-acylation with an acyl chloride or anhydride (B1165640) would yield the corresponding this compound-N-carboxamide.

Functionalization at the carbon centers of the azetidine ring is also a viable strategy for introducing molecular complexity. The carbon atom alpha to the nitrogen (C2) can be deprotonated under strong basic conditions to form an α-amino carbanion, which can then react with various electrophiles. However, the presence of the benzyl group on the nitrogen can influence the acidity of the C-H bonds on the ring. A notable example of C-functionalization in a related system involves the α-alkylation of N-borane complexes of azetidine-2-carbonitriles. This approach allows for the diastereoselective introduction of substituents at the C2 position. While not directly demonstrated on this compound, this methodology highlights the potential for functionalizing the carbon framework of azetidine rings.

Ester Hydrolysis and Derivatization to Carboxylic Acids

Azetidine derivatives bearing ester functionalities are valuable synthetic intermediates. For example, methyl this compound-3-carboxylate can serve as a precursor to the corresponding carboxylic acid through ester hydrolysis. This transformation is typically carried out under basic or acidic conditions.

Basic hydrolysis, often employing reagents such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent, proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is subsequently protonated to afford the carboxylic acid. The reaction conditions must be carefully controlled to avoid potential side reactions, such as ring opening of the strained azetidine ring.

| Ester | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Ethyl 1-(2,4-dimethoxy-benzyl)-4-oxo-2-azetidine-carboxylate | NaOH | Ethanol/Water | 25 | 2 | 1-(2,4-Dimethoxy-benzyl)-4-oxo-2-azetidine-carboxylic acid | 75.4 | organic-chemistry.org |

The resulting this compound-3-carboxylic acid is a versatile building block that can be further derivatized. For instance, the carboxylic acid can be converted to an acid chloride, which can then react with a variety of nucleophiles, such as amines or alcohols, to form amides or esters, respectively. These derivatization reactions expand the synthetic utility of the azetidine scaffold, enabling the preparation of a wide range of functionalized molecules.

Structural Characterization and Conformational Analysis

Elucidation of Absolute Configuration of Chiral 1-Benzyl-2-methylazetidine Hydrobromide and Related Salts

The determination of the absolute configuration of chiral molecules is a fundamental aspect of stereochemistry. In the case of this compound, its hydrobromide salt has been a key subject of investigation. Through a thermal rearrangement reaction of (R)-1-bromo-2-benzylaminobutane hydrobromide, 3-bromo-1-benzylaminobutane hydrobromide is formed, which subsequently cyclizes to yield the four-membered azetidine (B1206935) ring. nii.ac.jp Following the optical resolution of the racemic azetidine, analysis of its hydrobromide salt unambiguously established the absolute configuration as S. nii.ac.jp This was a crucial step in understanding the stereochemical outcome of the synthetic route and in characterizing the enantiomerically pure compound.

Conformational Studies of the Azetidine Ring System

The four-membered azetidine ring is characterized by significant ring strain, which dictates its conformational preferences. rsc.org Unlike larger, more flexible ring systems, the azetidine ring's puckering is a key feature of its structure.

A critical parameter in defining the conformation of the azetidine ring is the dihedral angle. For this compound hydrobromide, the azetidine ring is bent, exhibiting a dihedral angle of 153° at the diagonal through the non-nitrogen atoms. nii.ac.jp This deviation from planarity is a direct consequence of the inherent ring strain and the steric interactions of the substituents. The puckered nature of the ring is a common feature among azetidine derivatives and plays a significant role in their reactivity and molecular recognition properties.

Application of Advanced Spectroscopic Techniques for Structural Elucidation

A combination of sophisticated spectroscopic and analytical methods is essential for the comprehensive structural characterization of this compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of organic molecules. While specific detailed 1D and 2D NMR data for this compound is not extensively reported in the provided context, the general application of these techniques is well-established for resolving complex stereochemical structures. researchgate.net Techniques such as 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC are routinely employed to assign the complete and accurate spectral data, which in turn allows for the determination of relative stereochemistry and conformational preferences in solution.

X-ray crystallography provides unparalleled, high-resolution data on the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in confirming the molecular structure and absolute configuration of 1-benzyl-(+)-2-methylazetidine hydrobromide. nii.ac.jp The crystal structure analysis not only verifies the connectivity of the atoms but also provides precise bond lengths, bond angles, and the aforementioned dihedral angles that define the molecule's conformation in the solid state. The resulting molecular model from X-ray diffraction is a cornerstone for understanding the steric and electronic properties of the compound.

Computational Chemistry for Understanding Reactivity and Structure

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition Statesrsc.org

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be an invaluable tool for understanding the mechanisms and transition states of reactions involving azetidine (B1206935) rings.

The regioselectivity of ring-opening reactions in substituted azetidines, such as 1-Benzyl-2-methylazetidine, is a critical factor in their synthetic utility. DFT calculations can effectively predict the preferred site of nucleophilic attack. The ring can be cleaved at either the C2-N1 or C4-N1 bond, and the outcome is often influenced by steric and electronic factors.

By modeling the transition states for the different possible ring-opening pathways, the activation energies can be calculated. The pathway with the lower activation energy is predicted to be the major reaction pathway. For instance, in the nucleophilic ring-opening of azetidinium ions, DFT calculations have been used to understand the parameters that govern regioselectivity. nih.gov These calculations often show that the attack of a nucleophile is favored at the less sterically hindered carbon atom or the one that leads to a more stable transition state. Computational models can prescreen compounds to determine which substrates are likely to react successfully to form azetidines. mit.edu

| Nucleophile | Attack at C2 | Attack at C4 | Predicted Major Product |

|---|---|---|---|

| Cyanide (CN⁻) | 25.4 | 18.2 | Product from C4 attack |

| Azide (N₃⁻) | 23.1 | 16.5 | Product from C4 attack |

| Thiophenoxide (PhS⁻) | 28.9 | 20.1 | Product from C4 attack |

The formation and cleavage of the four-membered azetidine ring are processes governed by a complex energetic landscape. Azetidines possess significant ring strain, estimated to be around 25-26 kcal/mol, which influences their reactivity. rsc.org This inherent strain provides a thermodynamic driving force for ring-opening reactions. acs.org

DFT calculations can map the potential energy surface for both the formation (cyclization) and cleavage (ring-opening) reactions. This involves identifying the structures and energies of reactants, products, intermediates, and transition states along the reaction coordinate. For example, in the synthesis of azetidines via radical cyclization of ynamides, DFT calculations have shown that the 4-exo-dig cyclization pathway is kinetically favored over the alternative 5-endo-dig pathway by computing the free energy profiles. nih.gov The additional energy released upon the opening of the strained ring system during decomposition can enhance the energetic performance of materials containing this moiety. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Reactant Energy | 0.0 | Relative energy of the stable azetidine ring. |

| Transition State Energy (ΔG‡) | +22.5 | The energy barrier that must be overcome for the ring to open. |

| Product Energy | -15.0 | Relative energy of the ring-opened product, indicating an exothermic process. |

| Ring Strain Energy | ~25.5 | Inherent energy due to the strained four-membered ring structure. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactionsrsc.org

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations can reveal its conformational preferences and how it interacts with its environment, particularly with solvent molecules. nih.govmdpi.com

By simulating the motion of the molecule in a solvent box, it is possible to sample a wide range of conformations and identify the most stable (lowest energy) geometries. The puckering of the azetidine ring and the orientation of the benzyl (B1604629) and methyl substituents are key conformational features. MD simulations can also elucidate the nature of solvent-solute interactions, such as hydrogen bonding or van der Waals forces, which can significantly influence the molecule's reactivity and stability. nih.govresearchgate.net These simulations track the trajectory of atoms and molecules, providing insights into structural fluctuations and stability. researchgate.net

| Solvent | Dominant Interaction Type | Potential Effect on Conformation |

|---|---|---|

| Water (Polar, Protic) | Hydrogen bonding with the nitrogen atom | Stabilizes a more open conformation of the benzyl group. |

| Chloroform (Polar, Aprotic) | Dipole-dipole interactions | Favors a more compact conformation. |

| Hexane (Nonpolar) | Van der Waals forces | Minimal specific interactions, allowing for greater conformational flexibility. |

Application of In Silico Reactivity Descriptors (e.g., Fukui Indices) for Site-Selectivity Predictionrsc.org

In silico reactivity descriptors derived from computational chemistry offer a quantitative way to predict the most reactive sites within a molecule. Fukui indices are one such descriptor, derived from conceptual DFT, that helps identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. mdpi.com

The Fukui function, ƒ(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. By calculating the condensed Fukui indices for each atom in this compound, one can predict site-selectivity. researchgate.net

ƒ+ indicates the reactivity towards a nucleophilic attack (where an electron is accepted).

ƒ- indicates the reactivity towards an electrophilic attack (where an electron is donated).

ƒ0 indicates the reactivity towards a radical attack.

The atom with the highest value for a particular Fukui index is predicted to be the most reactive site for that type of reaction. This allows for rapid screening and prediction of chemical behavior without the need for extensive experimental work. rsc.orgchemrxiv.org

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| N1 (Nitrogen) | 0.08 | 0.25 | Most likely site for electrophilic attack. |

| C2 (Carbon) | 0.15 | 0.05 | A likely site for nucleophilic attack. |

| C4 (Carbon) | 0.18 | 0.03 | Most likely site for nucleophilic attack. |

| Benzyl Ring Carbon (para) | 0.05 | 0.12 | Susceptible to electrophilic aromatic substitution. |

Applications of 1 Benzyl 2 Methylazetidine and Its Derivatives in Complex Organic Synthesis

Role as Chiral Building Blocks in Asymmetric Chemical Transformations

1-Benzyl-2-methylazetidine, possessing a stereocenter at the C2 position, is a valuable chiral building block in asymmetric synthesis. deutscher-apotheker-verlag.dersc.org The inherent chirality of this scaffold allows for the stereoselective synthesis of complex molecules, a critical aspect in the development of pharmaceuticals, agrochemicals, and other biologically active compounds. deutscher-apotheker-verlag.de The rigid four-membered ring structure of azetidines enables stereoselective functionalization by leveraging the steric influence of existing substituents. rsc.org

The utility of chiral azetidines lies in their ability to act as synthons for the preparation of more elaborate chiral molecules. deutscher-apotheker-verlag.de For instance, the diastereoselective α-alkylation of N-substituted azetidine-2-carbonitriles demonstrates how the existing chirality on the nitrogen substituent can direct the stereochemical outcome of a reaction. In one study, the N-((S)-1-arylethyl)azetidine-2-carbonitrile N-borane complex underwent α-alkylation with benzyl (B1604629) bromide in the presence of lithium diisopropylamide (LDA) to produce the corresponding α-benzylated product with high diastereoselectivity. rsc.org This method facilitates the production of optically active 2-substituted azetidine-2-carbonitriles, which are precursors to other valuable nitrogen-containing compounds like amino acids and alkaloids. rsc.org

The table below summarizes the results of a diastereoselective α-alkylation reaction, highlighting the role of the chiral auxiliary in directing the stereochemistry.

| Entry | N-Substituent | Electrophile | Base | Product | Yield (%) | Diastereomeric Ratio |

| 1 | (S)-1-phenylethyl | Benzyl bromide | LiHMDS | (2S,1'S)-α-benzylated azetidine (B1206935) | 14 | >99:1 |

| 2 | (S)-1'-(4''-methoxyphenyl)ethyl | Benzyl bromide | LDA | (2S,1'S)-α-benzylated azetidine | 72 | 97:3 |

Table 1: Diastereoselective α-alkylation of N-chiral azetidine-2-carbonitrile (B3153824) N-borane complexes. rsc.org

This stereocontrol is crucial as the biological activity of many compounds is dependent on their specific stereoisomeric form. nih.gov The use of this compound and its derivatives provides a reliable pathway to access enantiomerically pure or enriched compounds, making them indispensable tools in modern organic synthesis. deutscher-apotheker-verlag.dewiley-vch.de

Intermediates for the Synthesis of Diverse Nitrogen-Containing Heterocycles

The strained four-membered ring of this compound makes it a versatile intermediate that can be transformed into a variety of other nitrogen-containing heterocyclic systems through ring-opening or ring-expansion reactions.

Azetidines serve as precursors for the synthesis of functionalized pyrrolidines, which are five-membered nitrogen heterocycles prevalent in many biologically active molecules. nih.gov The transformation from an azetidine to a pyrrolidine (B122466) typically involves a ring-expansion reaction. For example, N-acylazetidinium salts, formed by the reaction of an azetidine with an acyl halide, can undergo rearrangement to yield pyrrolidine structures. Another common method is the 1,3-dipolar cycloaddition, a classical approach for synthesizing five-membered rings. nih.gov

While direct ring expansion of this compound is a plausible synthetic route, functionalization of the azetidine ring followed by intramolecular cyclization is also a key strategy. For instance, the introduction of a suitable two-carbon unit at the C2 or C3 position can facilitate a subsequent ring-closing reaction to form the pyrrolidine ring. These methods provide access to a wide array of substituted pyrrolidines, which are difficult to synthesize through other means. researchgate.netnih.gov

The azetidine ring can be incorporated into larger, polycyclic frameworks through various synthetic strategies, particularly cycloaddition reactions. nih.gov Azetines, the unsaturated counterparts of azetidines, are primed to react via cycloadditions to afford valuable fused-polycyclic azetidines. nih.gov These reactions include [3+2] and [4+2] cycloadditions, which allow for the fusion of the azetidine ring with other cyclic systems. nih.gov

For example, 1-azetines can undergo [3+2]-cycloaddition reactions with dipolar reagents like nitrile oxides to produce fused azetidines in high yields. nih.gov Similarly, cycloadditions with ketenes can lead to fused [2.2.0]-bicyclic skeletons containing an azetidine ring. nih.gov These methodologies are instrumental in constructing complex molecular architectures. A recent strategy involves combining azetidine structures with other heterocycles, such as bi-1,2,4-triazole, through nucleophilic substitution reactions to construct novel polycyclic energetic materials. nih.govrsc.org This approach highlights the utility of azetidines as building blocks for creating densely functionalized, multi-ring systems. nih.govrsc.org

The ring strain inherent in the azetidine ring facilitates its nucleophilic ring-opening, providing a straightforward route to polyfunctionalized acyclic amines. rsc.org Activation of the ring nitrogen, for instance by quaternization with benzyl bromide, forms a reactive azetidinium salt. bham.ac.uk This intermediate is susceptible to attack by nucleophiles, leading to the cleavage of a C-N bond and the formation of a functionalized amine. The regioselectivity of the ring-opening is often controlled by steric and electronic factors, with the nucleophile typically attacking the less substituted carbon atom. bham.ac.uk

Furthermore, azetidines are used in the synthesis of novel amino acid derivatives. mdpi.com A common strategy involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. This reaction yields functionalized 3-substituted 3-(acetoxymethyl)azetidines, which are precursors to non-proteinogenic amino acids. These derivatives are of significant interest in medicinal chemistry for their potential to be incorporated into peptidomimetics. mdpi.com

| Starting Material | Reagent | Product Type |

| 2-methyl-azetidine | Benzyl bromide | γ-bromoamine |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | NH-heterocycles (e.g., indazole) | Azetidine-containing amino acid derivative |

Table 2: Synthesis of functionalized amines and amino acid derivatives from azetidines. bham.ac.ukmdpi.com

The generation of dioxolane structures from this compound derivatives represents a more specialized application. This transformation typically requires an azetidine precursor bearing appropriate functional groups that can participate in an intramolecular cyclization. For example, an azetidine derivative with a diol functionality on a side chain could, under acidic or basic conditions, cyclize to form a five-membered dioxolane ring.

This type of intramolecular pathway is a powerful tool for creating complex, stereodefined structures. While specific examples starting directly from this compound are not extensively documented in readily available literature, the principles of intramolecular cyclization are well-established in organic synthesis. The synthesis of such a molecule would likely involve the initial functionalization of the azetidine ring or the nitrogen substituent to introduce the necessary hydroxyl groups, followed by a cyclization step to form the fused or spirocyclic dioxolane-azetidine system.

Utility in Diversity-Oriented Synthesis (DOS) Approaches

Diversity-oriented synthesis (DOS) is a strategy used to efficiently generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govmdpi.com Azetidine scaffolds, including derivatives of this compound, are highly valuable in DOS due to their conformational rigidity and the ability to be readily functionalized at multiple positions. researchgate.netnih.gov

The synthesis of diverse libraries often starts with a core scaffold, such as a densely functionalized azetidine, which can then be elaborated through various chemical transformations to access a wide range of fused, bridged, and spirocyclic ring systems. nih.gov For example, a trisubstituted azetidine core can be used to generate structurally unique molecular scaffolds through reactions that modify its functional groups. nih.gov One approach discussed in the literature involved creating an azetidine-based library optimized for crossing the blood-brain barrier by incorporating a phenylethylamine motif, which is common in CNS-active molecules. cureffi.org

The use of solid-phase synthesis techniques further enhances the utility of azetidines in DOS, allowing for the rapid and systematic production of large compound libraries. nih.govcureffi.org By starting with a common azetidine intermediate, chemists can apply a variety of reaction sequences to generate a collection of molecules with high skeletal and stereochemical diversity, thereby increasing the probability of discovering novel biologically active compounds. nih.govcureffi.org

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes for Azetidines

While significant progress has been made in synthesizing azetidines, future research will prioritize the development of more sustainable and efficient methods. Traditional routes often involve multi-step processes, harsh reaction conditions, or the use of hazardous reagents. The focus is shifting towards methodologies that align with the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources.

Key areas for future development include:

Catalytic C-H Amination: Direct, palladium-catalyzed intramolecular amination of C(sp³)–H bonds represents a highly efficient route to azetidines. Future work will likely focus on replacing precious metal catalysts with more abundant and less toxic alternatives, such as iron or copper, and expanding the substrate scope.

Photochemical Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for azetidine (B1206935) synthesis. Advancements in visible-light photocatalysis could render these reactions more energy-efficient and selective, avoiding the need for high-energy UV radiation.

Biocatalysis: Engineered enzymes, such as 'carbene transferase' variants of cytochrome P450, have shown the ability to catalyze the one-carbon ring expansion of aziridines to azetidines with high enantioselectivity. This "new-to-nature" reactivity opens the door for developing highly specific and environmentally benign enzymatic routes to chiral azetidines.

Flow Chemistry: Implementing continuous flow technologies for azetidine synthesis can offer improved safety, scalability, and control over reaction parameters. This is particularly relevant for potentially hazardous reactions or those involving unstable intermediates.

Strain-Release Driven Synthesis: Multicomponent reactions that leverage the ring strain of precursors like 1-azabicyclo[1.1.0]butane provide rapid and modular access to highly functionalized azetidines. Future exploration in this area could uncover new reaction cascades for generating molecular diversity.

| Synthetic Method | Key Advantages | Future Research Goal |

|---|---|---|

| Catalytic C-H Amination | High atom economy, use of unactivated C-H bonds. | Development of earth-abundant metal catalysts. |

| Photochemical Cycloadditions | Direct [2+2] ring formation, access to functionalized azetidines. | Utilization of visible light to improve energy efficiency and safety. |

| Biocatalytic Ring Expansion | Exceptional enantioselectivity, mild reaction conditions. | Engineering enzyme variants for broader substrate scope. |

| Strain-Release Synthesis | Rapid, modular, multicomponent access to complex structures. | Discovery of new strain-release cascades and precursors. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of azetidines is largely governed by their ring strain, which facilitates ring-opening reactions. However, the full scope of their chemical behavior remains to be explored. Future research will delve into uncovering novel reactivity patterns and harnessing azetidine derivatives in catalytic applications.

Promising avenues of investigation include:

Transition-Metal-Free Ring Opening: Developing new methods for regioselective, transition-metal-free ring-opening of azetidines using organotrifluoroborates or other mild reagents can provide access to complex linear amines under exceptionally gentle conditions.

Asymmetric Catalysis: Chiral azetidines are attractive scaffolds for the design of new ligands and catalysts for asymmetric synthesis. Their rigid, four-membered ring structure can create a well-defined chiral environment, potentially leading to high levels of stereocontrol in catalytic transformations. Azetidine-containing binuclear zinc catalysts have already shown promise in asymmetric Michael additions.

Metallated Azetidines: The direct, metal-based functionalization of the azetidine ring offers a powerful way to introduce substituents with high regio- and stereoselectivity. A deeper understanding of the factors controlling the reactivity of metallated azetidines will enable more predictable and versatile synthetic planning.

Polymerization: The strain-controlled ring-opening polymerization (ROP) of N-activated azetidines is a valuable method for producing polyamines and polyamides. Future work could focus on creating novel polymer architectures, such as block copolymers and star polymers, with tailored properties for applications in materials science and biomedicine.

Advanced Computational Modeling for Rational Design and Predictive Synthesis

Computational chemistry is becoming an indispensable tool in modern synthetic planning. For strained systems like azetidines, where reactivity can be non-intuitive, computational modeling offers a powerful approach for rational design and for predicting the feasibility and outcome of reactions.

Future research in this area will focus on:

Predictive Reaction Modeling: Developing robust computational models to predict the outcome of reactions, such as photochemical cycloadditions, can significantly reduce the need for empirical, trial-and-error experimentation. By calculating factors like frontier orbital energies, models can prescreen potential substrates and identify promising candidates for successful azetidine synthesis.

Understanding Regioselectivity: Density Functional Theory (DFT) calculations can provide deep insights into the parameters that govern the regioselectivity of nucleophilic ring-opening reactions of azetidinium ions. This understanding is crucial for designing syntheses that yield specific, highly functionalized linear amine products.

Catalyst Design: Computational modeling can guide the design of new chiral azetidine-based ligands and catalysts. By simulating the transition states of catalytic cycles, researchers can rationally modify the catalyst structure to enhance enantioselectivity and turnover efficiency.

Thermodynamic and Kinetic Analysis: In-depth computational studies of the thermodynamic and kinetic profiles of azetidine formation and ring-opening can elucidate reaction mechanisms and identify rate-limiting steps. This knowledge can be used to optimize reaction conditions for higher yields and selectivity.

Expansion of Synthetic Applications in Chemical Biology and Advanced Materials

The rigid azetidine scaffold is a valuable motif in medicinal chemistry and is increasingly finding applications in chemical biology and advanced materials. Its unique conformational constraints and physicochemical properties can impart favorable characteristics to larger molecules.

Future applications are envisioned in:

Chemical Biology Probes: The late-stage functionalization of azetidine-containing molecules, such as cyclic peptides, allows for the attachment of fluorescent dyes, biotin (B1667282) tags, or other probes. This enables the study of biological processes and the identification of new therapeutic targets.

Peptidomimetics: Incorporating azetidine units into peptides can induce specific turns and conformations, as well as improve stability against proteolytic degradation. This makes them attractive building blocks for designing novel peptidomimetics with enhanced therapeutic properties.

Advanced Polymers: The controlled ring-opening polymerization of functionalized azetidines can lead to the creation of advanced polymers with unique properties. These materials could find use as smart hydrogels, drug delivery vehicles, or high-performance plastics.

Energetic Materials: The inherent strain energy of the azetidine ring makes it a promising scaffold for the development of novel energetic materials. Photochemical strategies are being explored to synthesize tunable azetidine-based compounds with applications as balanced energetic boosters and oxidizers.

Investigation of Steric and Electronic Factors in Azetidine Ring Strain Release

A fundamental understanding of the factors that control the stability and reactivity of the azetidine ring is crucial for its effective application in synthesis. The ring strain of approximately 25.4 kcal/mol is the primary driver of its reactivity. Future research will focus on a more nuanced investigation of how steric and electronic factors influence the release of this strain.

Key questions to be addressed include:

Substituent Effects: A systematic study of how the position, size (steric bulk), and electronic nature (electron-donating vs. electron-withdrawing) of substituents on the azetidine ring affect its stability and the regioselectivity of ring-opening reactions. For instance, intramolecular decomposition has been observed in certain N-substituted azetidines, where a pendant nucleophilic group attacks the strained ring.

Nitrogen Substituent Influence: The nature of the substituent on the ring nitrogen atom plays a critical role. Electron-withdrawing groups, such as sulfonyl groups, activate the ring for nucleophilic attack and can stabilize the growing azaanion in anionic ring-opening polymerizations. Delocalization of the nitrogen lone pair through conjugation, for example into a pyridine (B92270) ring, has been shown to enhance stability by reducing the basicity and nucleophilicity of the azetidine nitrogen.

Stereoelectronic Effects: Investigating how the three-dimensional arrangement of orbitals and bonds influences reactivity. This includes studying the alignment of orbitals in transition states of ring-opening reactions to better predict reaction pathways and stereochemical outcomes.

Quantitative Analysis: Combining experimental kinetics and calorimetry with high-level computational modeling to quantify the thermodynamic and kinetic impacts of different steric and electronic perturbations on the azetidine ring. This will allow for the development of predictive models for azetidine reactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-2-methylazetidine, and how can researchers optimize reaction yields?

- Methodological Answer :

- Route 1 : Catalytic hydrogenation of 1-benzyl-2-methylazetidin-3-one using Pd/C under H₂ in methanol (room temperature, 18 hours). This method avoids harsh conditions but requires careful catalyst handling to prevent over-reduction .

- Route 2 : Ring-closing strategies via alkylation of azetidine precursors with benzyl halides. Yields depend on steric hindrance from the methyl group; use of bulky bases (e.g., LDA) improves regioselectivity.

- Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). For reproducibility, report solvent ratios, temperature, and catalyst loading in detail .

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer :

- NMR : Confirm stereochemistry and substitution patterns. Compare and NMR data with computed spectra (DFT) for azetidine derivatives. Key signals: δ 3.5–4.0 ppm (azetidine CH₂), δ 7.2–7.4 ppm (benzyl aromatic protons).

- HPLC : Use C18 columns with acetonitrile/water mobile phases to assess purity (>95% by area normalization).

- Elemental Analysis : Required for new compounds to verify empirical formulas. Discrepancies >0.3% indicate impurities .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Employ electrospray ionization (ESI+) with a deuterated internal standard (e.g., this compound-d₇). Optimize collision energy for fragmentation at m/z 176 (parent ion) → m/z 91 (benzyl fragment).

- Sample Preparation : Solid-phase extraction (C18 cartridges) to remove proteins and lipids. Validate recovery rates (80–120%) across three concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine X-ray crystallography (for absolute configuration) with NOESY NMR to confirm spatial proximity of substituents.

- Case Study : If NMR shows unexpected splitting, consider dynamic effects (ring puckering) or solvent-induced shifts. Use variable-temperature NMR to distinguish between these .

Q. What computational approaches predict the reactivity of this compound in ring-opening reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for acid-catalyzed ring-opening (e.g., with HCl). Key parameters: activation energy (ΔG‡) and charge distribution on the azetidine nitrogen.

- MD Simulations : Simulate solvent effects (e.g., water vs. THF) on reaction pathways. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .

Q. How do stereochemical variations in this compound impact its biological activity?

- Methodological Answer :

- Enantiomer Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts.

- Bioactivity Assays : Test enantiomers against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence polarization. Correlate IC₅₀ values with computed steric/electronic descriptors (e.g., Hammett σ) .

Q. What strategies mitigate thermal instability during the storage of this compound?

- Methodological Answer :